Capromorelin

Übersicht

Beschreibung

Capromorelin is a synthetic compound that functions as a ghrelin receptor agonist. It is primarily used in veterinary medicine to stimulate appetite and promote weight gain in cats and dogs. This compound was developed by Pfizer and is marketed under the brand names Entyce and Elura . It is known for its ability to mimic the action of ghrelin, a hormone that stimulates hunger.

Wirkmechanismus

Target of Action

Capromorelin, a medication used for the management of weight loss in cats and dogs , primarily targets the Growth Hormone Secretagogue Receptor 1a (GHSR1a) . This receptor is a specific G-protein coupled receptor (GPCR) expressed in the hypothalamus . The role of GHSR1a is crucial in the regulation of body composition and metabolism .

Mode of Action

This compound acts as a ghrelin receptor agonist . It mimics the action of endogenous ghrelin, a peptide hormone released from the cells in the stomach . Ghrelin stimulates appetite and food intake in mammals . By binding to the GHSR1a, this compound stimulates the secretion of growth hormone .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the stimulation of growth hormone secretion . This is achieved through its interaction with the GHSR1a in the hypothalamus . The activation of this receptor leads to an increase in the levels of growth hormone and insulin-like growth factor-1 (IGF-1), both of which play a significant role in the regulation of body composition and metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound include its route of administration, which is oral , and its elimination half-life, which is approximately 2.4 hours . These properties impact the bioavailability of this compound, determining how much of the drug is absorbed into the bloodstream and how long it remains active in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of growth hormone secretion and an increase in appetite . Studies have shown that this compound directly raises insulin growth factor 1 (IGF-1) and growth hormone levels . This results in increased food consumption and body weight .

Biochemische Analyse

Biochemical Properties

Capromorelin plays a significant role in biochemical reactions by interacting with the ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a). This receptor is a G-protein coupled receptor (GPCR) expressed in various tissues, including the hypothalamus and pituitary gland. Upon binding to GHS-R1a, this compound stimulates the release of growth hormone from the pituitary gland. This interaction also leads to the secretion of insulin-like growth factor 1 (IGF-1), which plays a crucial role in growth and metabolism .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In the hypothalamus, it stimulates the release of growth hormone, which in turn influences various physiological processes such as growth, metabolism, and muscle mass maintenance. This compound also affects cell signaling pathways by activating the GHS-R1a receptor, leading to increased intracellular calcium levels and subsequent activation of downstream signaling cascades . Additionally, this compound has been shown to influence gene expression related to growth and metabolism, further enhancing its effects on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GHS-R1a receptor, which is a G-protein coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of G-proteins and subsequent intracellular signaling pathways. This activation results in the release of growth hormone from the pituitary gland and the secretion of insulin-like growth factor 1. This compound’s interaction with the GHS-R1a receptor also leads to increased intracellular calcium levels, which play a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life, with its effects peaking shortly after administration and gradually declining. Studies have shown that this compound remains stable under laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound can maintain its efficacy in stimulating growth hormone release and promoting weight gain over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates appetite and promotes weight gain without significant adverse effects. At higher doses, some animals may experience side effects such as vomiting, diarrhea, and increased drinking and urination . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the GHS-R1a receptor. Upon binding to the receptor, this compound stimulates the release of growth hormone, which in turn influences various metabolic processes. This compound is metabolized by hepatic enzymes, and its metabolites are excreted through urine and feces . The activation of the GHS-R1a receptor also affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .

Transport and Distribution

This compound is administered orally and is well absorbed in the gastrointestinal tract. Once absorbed, it is distributed throughout the body, with a relatively short time to reach peak plasma concentration . This compound interacts with transporters and binding proteins that facilitate its distribution within cells and tissues. Its localization and accumulation in specific tissues contribute to its overall efficacy in stimulating appetite and promoting weight gain .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the GHS-R1a receptor. Upon binding to the receptor, this compound is localized to specific compartments within the cell, where it exerts its effects on growth hormone release and intracellular signaling pathways . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific cellular compartments, enhancing its overall activity and function.

Vorbereitungsmethoden

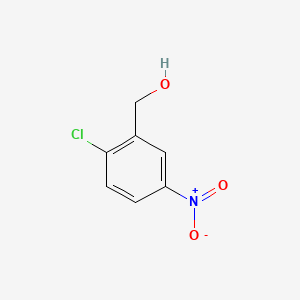

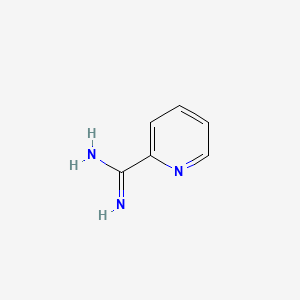

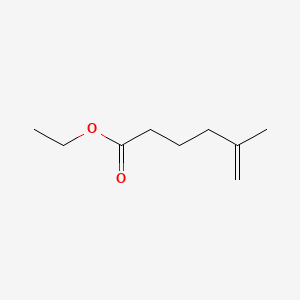

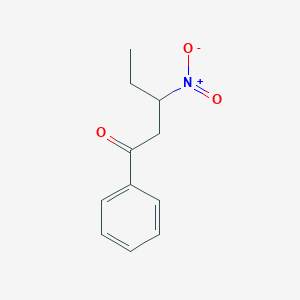

Die Synthese von Capromorelin umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe von chemischen Reaktionen wie Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen. Die spezifische Syntheseroute und die Reaktionsbedingungen sind proprietär und in Patenten detailliert beschrieben . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei gleichzeitig Kosteneffizienz und Skalierbarkeit gewährleistet werden.

Analyse Chemischer Reaktionen

Capromorelin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in die this compound-Struktur einführen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Capromorelin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Ghrelin-Rezeptor-Agonisten und ihre Wechselwirkungen zu untersuchen.

Biologie: this compound wird verwendet, um die physiologischen Auswirkungen der Aktivierung des Ghrelin-Rezeptors zu untersuchen, einschließlich Appetitanregung und Wachstumshormonsekretion.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den Ghrelin-Rezeptor, auch bekannt als Growth Hormone Secretagogue Receptor, bindet und ihn aktiviert. Diese Aktivierung stimuliert die Sekretion von Wachstumshormon und steigert den Appetit. Die beteiligten molekularen Ziele umfassen den Hypothalamus und die Hypophyse, wo der Ghrelin-Rezeptor vorwiegend exprimiert wird . Die durch this compound aktivierten Pfade führen zu erhöhten Spiegeln von Insulin-ähnlichem Wachstumsfaktor 1 und Wachstumshormon, die zu seinen physiologischen Wirkungen beitragen .

Vergleich Mit ähnlichen Verbindungen

Capromorelin gehört zu einer Klasse von Verbindungen, die als Ghrelin-Rezeptor-Agonisten bekannt sind. Ähnliche Verbindungen umfassen Macimorelin und Tabimorelin. Im Vergleich zu diesen Verbindungen hat this compound eine überlegene Bioverfügbarkeit und Wirksamkeit gezeigt, um den Appetit anzuregen und die Gewichtszunahme in veterinärmedizinischen Anwendungen zu fördern . Seine einzigartige Struktur und pharmakokinetische Eigenschaften machen es besonders effektiv für den Einsatz bei Katzen und Hunden .

Referenzen

Eigenschaften

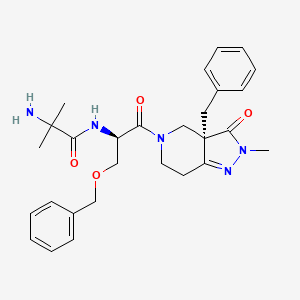

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLLHLWBPNCVNR-SKCUWOTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057886 | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-66-4 | |

| Record name | Capromorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193273-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capromorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capromorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

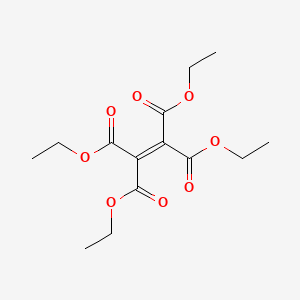

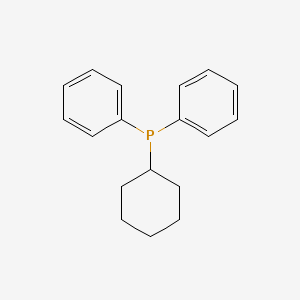

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

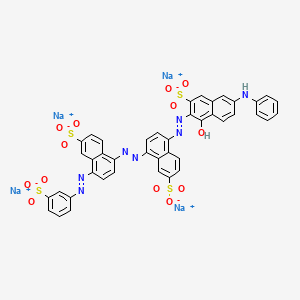

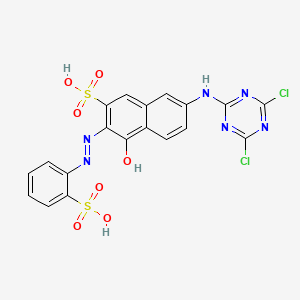

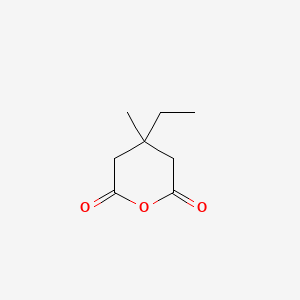

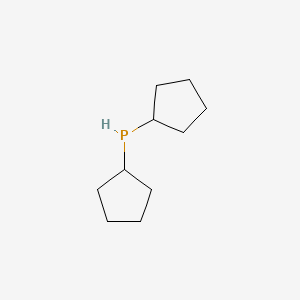

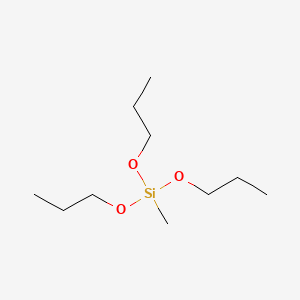

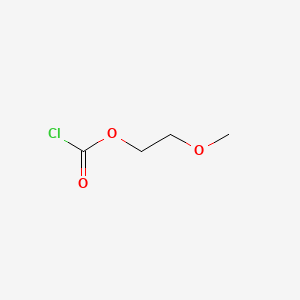

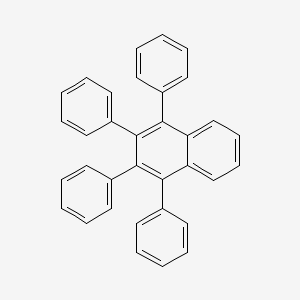

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)